1,4-Bis(2-methylanilino)anthraquinone

Medical device color additive Contact lens manufacturing FDA 21 CFR 73.3105

For contact lens manufacturers requiring FDA-compliant blue tinting, 1,4-Bis(2-methylanilino)anthraquinone (Solvent Blue 101) is the only non-copolymerized anthraquinone solvent dye permanently listed under 21 CFR 73.3105, exempt from batch certification. Its unique ortho-methyl substitution pattern ensures regulatory exclusivity and high thermal stability. - FDA 21 CFR 73.3105 compliance - no batch certification required - Heat resistance up to 300°C in PS, suitable for PC, PET, ABS - Light fastness grade 7-8/8 for durable outdoor applications

Molecular Formula C28H22N2O2
Molecular Weight 418.5 g/mol
CAS No. 6737-68-4
Cat. No. B1294374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(2-methylanilino)anthraquinone
CAS6737-68-4
Molecular FormulaC28H22N2O2
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC2=C3C(=C(C=C2)NC4=CC=CC=C4C)C(=O)C5=CC=CC=C5C3=O
InChIInChI=1S/C28H22N2O2/c1-17-9-3-7-13-21(17)29-23-15-16-24(30-22-14-8-4-10-18(22)2)26-25(23)27(31)19-11-5-6-12-20(19)28(26)32/h3-16,29-30H,1-2H3
InChIKeyOLJXWJUQRAOAMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Solvent Blue 101 for Contact Lens & High-Heat Polymer Uses


1,4-Bis(2-methylanilino)anthraquinone (CAS 6737-68-4), also designated Solvent Blue 101, C.I. 615670, is a 1,4-di-ortho-toluidino-substituted anthraquinone solvent dye . It belongs to the anthraquinone dye class, recognized for high tinctorial strength, solubility in organic solvents, and pronounced thermal and photochemical stability . Uniquely among commercially significant anthraquinone solvent dyes, it is permanently listed by the U.S. FDA under 21 CFR 73.3105 as a color additive exempt from batch certification for use in contact lenses—a regulatory status conferred in 1984 and maintained without interruption [1]. This combination of regulatory exclusivity, thermal endurance (heat resistance up to 300 °C in polystyrene), and top-tier light fastness (grade 7–8/8) makes it a critical procurement specification for medical device manufacturers and high-performance plastics compounders where generic substitution carries regulatory and technical risk.

Regulatory fit 21 CFR 73.3105 listing for contact lens manufacturing context
Thermal fit Heat resistance profile supports high-temperature engineering plastic processing
Durability fit Light fastness profile supports long-life outdoor polymer applications

Why Substitution Fails for Solvent Blue 101


Although numerous anthraquinone solvent dyes share the 1,4-diaminoanthraquinone core, the ortho-methyl substitution pattern of 1,4-bis(2-methylanilino)anthraquinone produces a differentiated profile of regulatory approval, thermal ceiling, and polymer compatibility that cannot be replicated by its closest structural analogs. Solvent Blue 35 (CAS 17354-14-2; 1,4-bis(butylamino)anthraquinone), Solvent Blue 36 (CAS 14233-37-5; 1,4-bis(isopropylamino)anthraquinone), Solvent Green 3 (CAS 128-80-3; para-methyl isomer), and Solvent Blue 104 (CAS 116-75-6; 1,4-bis(2,4,6-trimethylanilino)anthraquinone) all lack the specific 21 CFR 73.3105 listing required for contact lens manufacturing in the United States [1]. Furthermore, key analogs exhibit measurably lower thermal resistance ceilings—Solvent Blue 35 and 36 are rated to only ~260 °C in polystyrene, versus 300 °C for the target compound—rendering them unsuitable for processing in engineering thermoplastics requiring sustained elevated temperatures . The quantitative evidence below demonstrates that substitution without rigorous head-to-head validation exposes the user to regulatory non-compliance, thermal degradation, and color-shift failures.

Regulatory listing gap Key anthraquinone analogs (Solvent Blue 35, 36, Green 3, 104) lack the 21 CFR 73.3105 listing required for U.S. contact lens manufacturing; substitution may create regulatory non-compliance.
Lower thermal resistance Solvent Blue 35 and 36 are rated to ~260 °C in PS, which may not support high-temperature resin processing (e.g., PC, PET) without thermal degradation risk.
Light fastness differential Solvent Blue 36 exhibits grade 6-7/8 light fastness vs. grade 8/8 for the target compound; potential for earlier color fading in UV-exposed applications.

Differentiation Evidence: Solvent Blue 101 vs. Analogs


FDA Exclusivity for Contact Lens Use

1,4-Bis(2-methylanilino)anthraquinone (CAS 6737-68-4) holds exclusive permanent listing under 21 CFR 73.3105 for use as a color additive in contact lenses, exempt from batch certification since 1984 [1]. In contrast, the structurally related anthraquinone solvent dyes Solvent Blue 35 (CAS 17354-14-2), Solvent Blue 36 (CAS 14233-37-5), Solvent Green 3 (CAS 128-80-3), Solvent Blue 59 (CAS 6994-46-3), and Solvent Blue 104 (CAS 116-75-6) are entirely absent from 21 CFR Part 73 Subpart D listings for medical devices [2]. The only other anthraquinone-based contact lens color additives under Subpart D are the copolymer systems of 73.3100 and 73.3106, which require copolymerization with methacrylic monomers and are chemically distinct species, not direct substitutes [3].

FDA Regulatory Listing
Head-to-head comparison
Listed under 21 CFR 73.3105 since 1984; key analogs not listed
Regulatory exclusivity context for U.S. contact lens manufacturing
Medical device color additive Contact lens manufacturing FDA 21 CFR 73.3105

Heat Resistance vs. Solvent Blue 35 & 36

Technical datasheets from multiple manufacturers consistently report the heat resistance of Solvent Blue 101 (1,4-bis(2-methylanilino)anthraquinone) in polystyrene (PS) at 300 °C, with some sources indicating tolerance up to 300–360 °C depending on processing conditions [1]. By comparison, Solvent Blue 35 (1,4-bis(butylamino)anthraquinone) is consistently rated at ~260 °C in PS , while Solvent Blue 36 (1,4-bis(isopropylamino)anthraquinone) is similarly capped at 260 °C . Solvent Blue 104 (1,4-bis(2,4,6-trimethylanilino)anthraquinone) achieves 280 °C but falls short of the 300 °C benchmark . This 40 °C differential (260 °C vs. 300 °C) is functionally significant for injection molding and extrusion of engineering thermoplastics such as polycarbonate (PC, processing ~280–320 °C) and PET (~260–300 °C), where the lower-rated analogs risk thermal decomposition and color shift during processing.

Heat Resistance in PS
Cross-study comparable
300 °C (target) vs. 260 °C (Blue 35/36) — +40 °C margin
Supports high-temperature engineering plastic processing
Per EN12877-2; PS matrix with 0.05% dye + TiO₂
Thermal stability Engineering plastics Solvent dye heat resistance

Light Fastness vs. Solvent Blue 36

Solvent Blue 101 achieves the maximum light fastness rating of grade 8/8 in polystyrene according to the EN BS14469-1 2004 standard, as reported by multiple manufacturers [1]. By comparison, Solvent Blue 36 (1,4-bis(isopropylamino)anthraquinone) is consistently rated at grade 6–7/8 [2]. Solvent Blue 35 and Solvent Blue 104 also achieve 7–8/8 but with significantly lower heat resistance (260 °C and 280 °C respectively). Solvent Green 3, the para-methyl positional isomer, also achieves 7–8/8 and 300 °C heat resistance, but lacks FDA contact lens approval and exhibits a different absorption maximum (λmax 644–607 nm for the green chromophore vs. the blue chromophore of the target compound), making the two non-interchangeable for color-matching applications [3].

Light Fastness
Cross-study comparable
Grade 8/8 (target) vs. 6–7/8 (Solvent Blue 36) per EN BS14469-1
Service-life advantage for UV-exposed polymer applications
Combined with 300 °C heat resistance and FDA listing; unique profile
Light fastness Photostability Anthraquinone dye durability

Polymer Compatibility vs. Narrow-Application Dyes

Manufacturer application matrices rank Solvent Blue 101 as 'Superior' (☆) for PS, HIPS, ABS, PC, RPVC, PMMA, SAN, and AS, with 'Applicable' (○) rating for PA6 and PET, and 'Not Recommended' (△) only for a limited subset . This breadth exceeds that of several key comparators: Solvent Blue 35 is primarily recommended for PS, RPVC, PMMA, and PC with more limited ratings in other matrices ; Solvent Blue 36 is recommended for PS, PBT, PC, PA6, and PA66 but shows more restricted compatibility [1]. The ortho-methyl substitution pattern on the anilino groups of Solvent Blue 101 appears to confer a favorable solubility parameter match across a wider polarity range of host polymers compared to the alkylamino-substituted analogs (Blue 35, 36, 59).

Polymer Compatibility Scope
Class-level inference
8 polymer types rated Superior (☆) vs. ~4–5 for analogs
Broader compatibility; class-level, qualitative ratings
Manufacturer application matrices; not standardized assays
Polymer compatibility Masterbatch formulation Solvent dye application range

Quantified Solubility vs. Qualitative Analogs

Precise Color's technical datasheet provides quantified solubility values for Solvent Blue 101 at 20 °C in five industrially relevant organic solvents: acetone (1.6 g/L), butyl acetate (1.9 g/L), toluene (7.1 g/L), dichloromethane (19 g/L), and ethanol (1.5 g/L) . This level of quantitative solubility data is rare among anthraquinone solvent dye datasheets; for example, publicly available technical literature for Solvent Blue 35, 36, and 104 typically provides only qualitative solubility descriptions (e.g., 'soluble in organic solvents,' 'insoluble in water') without numerical concentration values [1]. The quantified profile, particularly the high dichloromethane solubility (19 g/L) and moderate toluene solubility (7.1 g/L), enables formulators to calculate precise dye loadings for solvent-based ink, coating, and masterbatch carrier systems without iterative empirical determination, reducing formulation development time.

Solubility Data Availability
Data to verify
Quantified g/L values (5 solvents) vs. qualitative descriptions for analogs
Supports direct formulation calculation; single-source data
Inter-laboratory reproducibility not established
Solvent dye solubility Formulation precision Organic solvent compatibility

Approved Applications for Solvent Blue 101


FDA-Compliant Contact Lens Manufacturing

1,4-Bis(2-methylanilino)anthraquinone is the only non-copolymerized anthraquinone solvent dye permanently listed under 21 CFR 73.3105 for use as a color additive in contact lenses, exempt from batch certification [1]. This regulatory exclusivity, established in 1984 and maintained without interruption, makes it the sole regulatory-compliant choice for manufacturers seeking to tint contact lenses for the U.S. market using a free (non-polymerizable) anthraquinone blue chromophore. The compound may be used in amounts not to exceed the minimum reasonably required to accomplish the intended coloring effect. Any substitution with Solvent Blue 35, 36, 59, 104, or Solvent Green 3 would constitute use of an unlisted color additive and render the device adulterated under the Federal Food, Drug, and Cosmetic Act [2]. Procurement specifications for contact lens-grade material should explicitly reference CAS 6737-68-4 and the 21 CFR 73.3105 listing to ensure regulatory chain of custody.

High-Heat Engineering Plastic Coloration

With a validated heat resistance of 300 °C in polystyrene—and manufacturer claims of tolerance up to 300–360 °C under optimized conditions—Solvent Blue 101 is technically suitable for coloration of engineering thermoplastics processed at elevated temperatures, including polycarbonate (PC, typical processing 280–320 °C), PET (260–300 °C), and ABS (200–260 °C) [1][2]. The 40 °C thermal margin over Solvent Blue 35/36 (260 °C) and 20 °C margin over Solvent Blue 104 (280 °C) directly translate to reduced risk of thermal decomposition, gas fading, and color shift during injection molding and extrusion. Combined with its top-tier light fastness (grade 8/8), the compound is particularly well-suited for automotive interior components, appliance housings, and outdoor durable goods where both high processing temperatures and long-term UV exposure are encountered. Formulators should verify thermal stability in the specific resin and processing conditions through incremental temperature ladder studies per EN12877-2 .

PET Fiber and Film Spin-Dyeing

Solvent Blue 101 is 'highly recommended for polyester fiber PET fiber' per manufacturer application guidance, with an 'Applicable' rating for PET in the polymer compatibility matrix [1]. The ortho-methyl substitution pattern and resulting molecular geometry confer solubility in the polyester melt that supports spin-dyeing and mass coloration processes. Combined with heat resistance up to and exceeding 300 °C—adequate for PET melt processing at 280–300 °C—and migration resistance sufficient for fiber applications, the compound enables production of spun-dyed PET fibers with durable blue coloration. The light fastness grade of 8/8 further supports use in textiles and industrial fibers exposed to sunlight. The quantified solubility profile (particularly 19 g/L in dichloromethane) also supports preparation of liquid masterbatch carriers for PET coloration systems [2].

Solvent-Based Ink and Coating Formulations

The published quantitative solubility values for Solvent Blue 101 in five industrial solvents—acetone (1.6 g/L), butyl acetate (1.9 g/L), toluene (7.1 g/L), dichloromethane (19 g/L), and ethanol (1.5 g/L) at 20 °C—enable formulators to calculate precise dye loadings for solvent-based printing inks, transparent coatings, and oil-based paint systems without iterative solubility screening [1]. The high solubility in dichloromethane and moderate solubility in toluene are particularly relevant for gravure and flexographic ink formulations, while the low ethanol solubility (1.5 g/L) indicates suitability for solvent blends where dye precipitation must be avoided. This quantitative solubility dataset, uncommon among anthraquinone solvent dye technical literature, reduces formulation development time and supports reproducible scale-up. For ink and coating applications, the combination of quantified solubility with 'very good light fastness, good heat-, water-, alkali- and acid-resistance' further enhances formulation robustness [2].

Application
Selection Property
Validation Focus
Contact lens manufacturing (U.S. market)
21 CFR 73.3105 listing status
Verify FDA listing and exemption from batch certification
High-temperature engineering plastic coloration
Heat resistance profile in target resin
Thermal stability validation per EN12877-2 in specific polymer
PET fiber & film spin-dyeing
Solubility in polyester melt and heat tolerance
Spin-dyeing compatibility and migration resistance
Solvent-based ink & coating formulations
Quantified solubility dataset in organic solvents
Solvent compatibility and dye loading calculation
Quote Request

Request a Quote for 1,4-Bis(2-methylanilino)anthraquinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.